molecular formula C17H12BrN3O2 B11522342 3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide

Cat. No.: B11522342
M. Wt: 370.2 g/mol
InChI Key: GKUPVDUJJGVFGI-KEBDBYFISA-N
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Description

3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromo group, a hydroxyquinoline moiety, and a benzohydrazide structure

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 8-hydroxyquinoline-5-carbaldehyde. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It can be used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that interfere with essential enzymatic processes. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to chelate metal ions also plays a crucial role in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide can be compared with other similar compounds such as:

The uniqueness of 3-bromo-N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide lies in its combination of a hydroxyquinoline moiety with a benzohydrazide structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

3-bromo-N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H12BrN3O2/c18-13-4-1-3-11(9-13)17(23)21-20-10-12-6-7-15(22)16-14(12)5-2-8-19-16/h1-10,22H,(H,21,23)/b20-10+

InChI Key

GKUPVDUJJGVFGI-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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